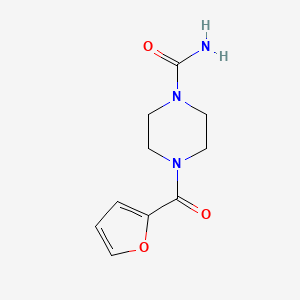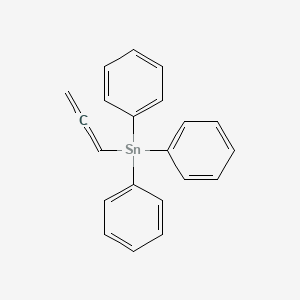
Triphenyl(propa-1,2-dienyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(propa-1,2-dienyl)stannane is an organotin compound with the molecular formula C21H18Sn It is characterized by the presence of a tin atom bonded to a propa-1,2-dienyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(propa-1,2-dienyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with propargyl Grignard reagents under controlled conditions. The reaction typically proceeds as follows:
Preparation of Propargyl Grignard Reagent: Propargyl bromide is reacted with magnesium in anhydrous ether to form the propargyl Grignard reagent.
Reaction with Triphenyltin Chloride: The propargyl Grignard reagent is then added to a solution of triphenyltin chloride in anhydrous ether, resulting in the formation of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Triphenyl(propa-1,2-dienyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of tin oxides and corresponding organic by-products.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of new organotin derivatives with substituted propa-1,2-dienyl groups.
Scientific Research Applications
Triphenyl(propa-1,2-dienyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which triphenyl(propa-1,2-dienyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propa-1,2-dienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: Similar structure but lacks the propa-1,2-dienyl group.
Tributyltin Hydride: Contains butyl groups instead of phenyl groups and is used as a radical reducing agent.
Triphenyl(propa-1,2-dienyl)silane: Similar structure with silicon replacing the tin atom.
Uniqueness
Triphenyl(propa-1,2-dienyl)stannane is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity compared to other organotin compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4104-90-9 |
|---|---|
Molecular Formula |
C21H18Sn |
Molecular Weight |
389.1 g/mol |
InChI |
InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2; |
InChI Key |
AFCVDCUIAHTKBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
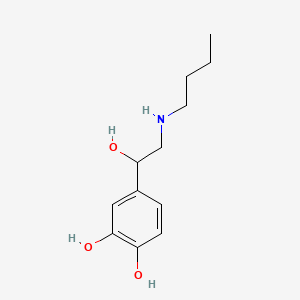
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
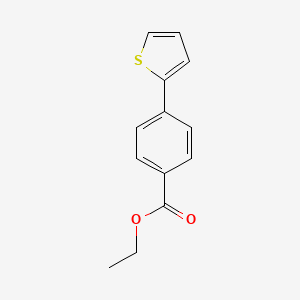
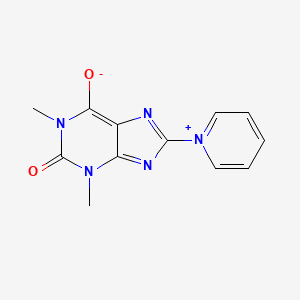

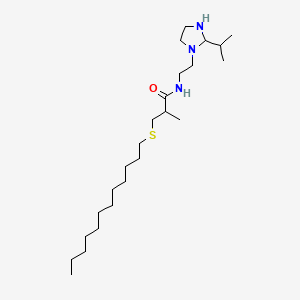
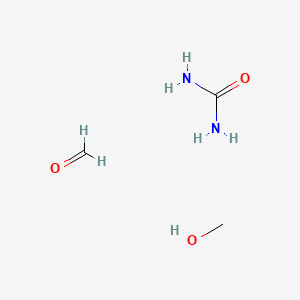
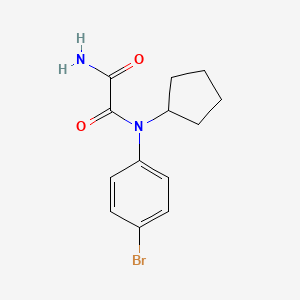
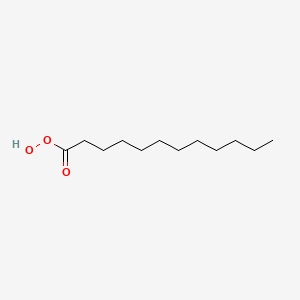
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
